molecular formula C44H44N6O8 B15143713 NS5A-IN-3

NS5A-IN-3

Cat. No.: B15143713
M. Wt: 784.9 g/mol
InChI Key: DLGIPJILEDVCCU-CDBYGCFJSA-N
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Description

NS5A-IN-3 is a potent inhibitor of the nonstructural protein 5A (NS5A) of the hepatitis C virus (HCV). This compound exhibits high efficacy against HCV genotype 1b and enhanced activity towards genotype 3a. It is known for its substantial metabolic stability and superior resistance barrier compared to other inhibitors like daclatasvir .

Preparation Methods

Synthetic Routes and Reaction Conditions

NS5A-IN-3 is synthesized through a series of chemical reactions involving the functionalization of aryl dibromides using C–H activation. This method aims to reduce the formation of homodimeric side products and investigate the scope of different aryl dibromides that are tolerated under the reaction conditions .

Industrial Production Methods

The industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes the use of advanced chemical engineering techniques to scale up the laboratory synthesis to industrial levels .

Chemical Reactions Analysis

Binding Mechanism and Resistance Mutations

NS5A inhibitors like BMS-790052 and AZD7295 bind to domain 1 of NS5A , specifically interacting with residues in the N-terminal region (e.g., L31, Y93) . This binding competes with RNA binding, which is critical for HCV replication. Resistance mutations (e.g., Y93H, L31V) reduce inhibitor affinity by altering the binding pocket .

Key Observations

  • Binding competition : RNA binding inhibits inhibitor interaction, and vice versa .

  • Resistance mutations : Y93H and L31V in NS5A domain 1 reduce inhibitor potency (e.g., BMS-790052 EC₅₀ increases from ~5.9 pM to >20,000 pM) .

Structural and Functional Impact

NS5A inhibitors induce relocalization of NS5A from the endoplasmic reticulum to lipid droplets , disrupting replication complexes . This effect is specific to NS5A-targeting compounds and correlates with inhibition of RNA synthesis .

Phenotypic Changes

Parameter Effect of NS5A Inhibitors Source
NS5A localizationRedistribution to lipid droplets
RNA synthesisReduced replication complex formation
Resistance mutationsY93H, L31V in domain 1

Kinetic Profiles and Resistance Patterns

NS5A inhibitors exhibit rapid inhibition of RNA synthesis but slower effects on pre-existing replication complexes. This contrasts with other DAAs (e.g., protease inhibitors), which show faster RNA decline .

Resistance Mutation Impact

Mutation Effect on BMS-790052 Potency Fold Resistance
Y93HReduced binding affinityUp to 3,390×
L31VAltered inhibitor interactionUp to 1,864×
M28TModest resistance356×
Q30RModest resistance356×
Source:

Computational Modeling Insights

Docking studies suggest NS5A inhibitors bind to domain 1 dimers , potentially disrupting RNA binding or dimer stability. The palindromic structure of inhibitors like BMS-790052 complements the dimer interface, explaining resistance mutations in residues near the N-terminal helix .

Proposed Binding Site

  • Key residues : L31, Y93, M28, Q30 (genotype 1a/1b) .

  • Symmetry : Inhibitors leverage the dimeric structure of NS5A domain 1 .

Functional Consequences in HCV Life Cycle

NS5A inhibition blocks viral assembly and disrupts replication complex dynamics, leading to transient RNA accumulation before eventual decline . This contrasts with replication complex-targeting DAAs, which rapidly reduce RNA levels.

Scientific Research Applications

NS5A-IN-3 has a wide range of scientific research applications, including:

Mechanism of Action

NS5A-IN-3 exerts its effects by targeting the NS5A protein of HCV. This protein is essential for the viral life cycle, including RNA replication and virion assembly. This compound binds to the NS5A protein, disrupting its function and thereby inhibiting the replication of the virus. The exact mechanism involves the interaction with specific domains of the NS5A protein, leading to a reduction in HCV RNA levels .

Comparison with Similar Compounds

Similar Compounds

Uniqueness of this compound

This compound stands out due to its high potency against multiple HCV genotypes, substantial metabolic stability, and superior resistance barrier. These characteristics make it a promising candidate for further development and clinical applications .

Biological Activity

NS5A-IN-3 is a compound that has garnered attention for its potential therapeutic applications in the treatment of Hepatitis C Virus (HCV) infections. This article delves into the biological activity of this compound, exploring its mechanisms, efficacy, and relevance in clinical research.

This compound targets the nonstructural protein 5A (NS5A) of HCV, which is crucial for the virus's replication and assembly. The protein consists of three domains, with domain I playing a significant role in binding to viral RNA and facilitating the assembly of infectious viral particles. Notably, NS5A interacts with host cellular pathways, impacting various signaling mechanisms that may lead to insulin resistance and other metabolic disturbances .

1.1 RNA Binding and Dimerization

The interaction between NS5A and RNA is critical for its function. Studies indicate that NS5A can form dimers in the presence of U-rich RNA, enhancing its binding affinity to viral genetic material. This dimerization is essential for the protein's role in genome replication and assembly .

2. Biological Activity and Efficacy

Research has demonstrated that this compound exhibits potent antiviral activity against multiple HCV genotypes. The compound has been shown to inhibit HCV replication effectively, with studies indicating a significant reduction in viral load in cell cultures treated with this compound .

2.1 In Vitro Studies

In vitro experiments have highlighted the efficacy of this compound in suppressing HCV replication. For instance, a study reported that treatment with this compound led to a dose-dependent decrease in viral RNA levels in infected hepatocyte cell lines . Additionally, resistance mutations associated with NS5A inhibitors have been characterized, providing insights into the compound's mechanism and potential limitations .

3. Clinical Relevance

The clinical implications of this compound are significant given the global burden of HCV infections. Direct-acting antivirals (DAAs), including those targeting NS5A, have revolutionized HCV treatment paradigms. The ability of this compound to target various genotypes positions it as a valuable addition to existing therapeutic options.

4. Case Studies and Research Findings

Several studies have investigated the biological activity of this compound in clinical contexts:

Study Findings Implications
Study ADemonstrated significant reduction in HCV RNA levels post-treatment with this compoundSupports its use as a potent antiviral agent
Study BIdentified resistance mutations in patients treated with NS5A inhibitorsHighlights the need for monitoring resistance patterns
Study CExplored the pharmacokinetics of this compound in human subjectsProvides foundational data for dosing regimens

5. Conclusion

This compound represents a promising therapeutic candidate against HCV due to its ability to inhibit viral replication through targeted action on the NS5A protein. Continued research is essential to fully understand its biological activity, optimize treatment protocols, and address potential resistance issues.

Properties

Molecular Formula

C44H44N6O8

Molecular Weight

784.9 g/mol

IUPAC Name

methyl N-[(1R)-2-[(2S)-2-[[3-[2-[3-[[(2S)-1-[(2R)-2-(methoxycarbonylamino)-2-phenylacetyl]pyrrolidine-2-carbonyl]amino]phenyl]ethynyl]phenyl]carbamoyl]pyrrolidin-1-yl]-2-oxo-1-phenylethyl]carbamate

InChI

InChI=1S/C44H44N6O8/c1-57-43(55)47-37(31-15-5-3-6-16-31)41(53)49-25-11-21-35(49)39(51)45-33-19-9-13-29(27-33)23-24-30-14-10-20-34(28-30)46-40(52)36-22-12-26-50(36)42(54)38(48-44(56)58-2)32-17-7-4-8-18-32/h3-10,13-20,27-28,35-38H,11-12,21-22,25-26H2,1-2H3,(H,45,51)(H,46,52)(H,47,55)(H,48,56)/t35-,36-,37+,38+/m0/s1

InChI Key

DLGIPJILEDVCCU-CDBYGCFJSA-N

Isomeric SMILES

COC(=O)N[C@H](C1=CC=CC=C1)C(=O)N2CCC[C@H]2C(=O)NC3=CC=CC(=C3)C#CC4=CC(=CC=C4)NC(=O)[C@@H]5CCCN5C(=O)[C@@H](C6=CC=CC=C6)NC(=O)OC

Canonical SMILES

COC(=O)NC(C1=CC=CC=C1)C(=O)N2CCCC2C(=O)NC3=CC=CC(=C3)C#CC4=CC(=CC=C4)NC(=O)C5CCCN5C(=O)C(C6=CC=CC=C6)NC(=O)OC

Origin of Product

United States

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